molecular formula CH4N2O.H2O2<br>CH6N2O3 B1668314 Carbamide peroxide CAS No. 124-43-6

Carbamide peroxide

Cat. No.: B1668314
CAS No.: 124-43-6
M. Wt: 94.07 g/mol
InChI Key: AQLJVWUFPCUVLO-UHFFFAOYSA-N
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Description

Carbamide peroxide is a chemical compound composed of hydrogen peroxide and urea. Its chemical formula is CH₆N₂O₃ When used in cosmetic dentistry, this compound acts as the active whitening ingredient in tooth whitening procedures .

Scientific Research Applications

Carbamide peroxide finds applications beyond teeth whitening:

Mechanism of Action

Target of Action

Carbamide peroxide, also known as urea-hydrogen peroxide, is a water-soluble, white crystalline solid compound consisting of hydrogen peroxide and urea . Its primary targets are the outer surfaces of the ear and tooth .

Mode of Action

This compound releases hydrogen peroxide and free radicals upon contact with water or outer surfaces of the ear and tooth . Hydrogen peroxide exerts cerumenolytic (earwax-dissolving), enamel-bleaching, and antiseptic actions . The bleaching action in chemically induced whitening is due primarily to the effects of this compound, which releases about one-third of its content as hydrogen peroxide, a strong oxidizing agent .

Biochemical Pathways

The biological production of reactive oxygen species primarily superoxide anion (O2.-) and hydrogen peroxide (H2O2) is capable of damaging molecules of biochemical classes including nucleic acids and amino acids . This compound is a source of hydrogen peroxide, which is a normal metabolite of oxygen in the aerobic metabolism of cells and tissues .

Pharmacokinetics

This compound is used in various forms such as otic solutions and oral topical solutions . For oral use, it is applied directly from the bottle onto the affected mouth area .

Result of Action

This compound has several effects depending on its application. As a dental bleaching agent, it can lead to dentin sensitivity and/or gingival irritation led by unstable and reactive H+ free radicals and low pH from prolonged use . It may also alter enamel surface morphology via enamel mineral loss and surface roughening . As an oral wound healing agent, it is considered safe by the FDA, although there is insufficient data to establish general recognition of the effectiveness of this ingredient as an oral wound healing agent .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water, which triggers the release of hydrogen peroxide and free radicals . In addition, the chemical stability of ceramics against bleaching agents was observed after treatment with this compound . .

Safety and Hazards

High concentrations of carbamide peroxide can cause serious burns . Rarely, life-threatening toxicity can occur when this compound is swallowed and oxygen bubbles form in the body and block blood flow to tissues . It is considered safe for teeth whitening, although it may cause tooth sensitivity and gum irritation .

Future Directions

Both carbamide peroxide and hydrogen peroxide are clinically effective for teeth whitening, although patients’ level of tooth sensitivity seemed to be lessened by the latter . More research is needed to increase the effectiveness of whitening on composites .

Biochemical Analysis

Biochemical Properties

Carbamide peroxide works through a process called oxidation . Upon contact with water, it breaks down to release hydrogen peroxide . Hydrogen peroxide is a strong oxidizing and bleaching agent . It also releases free radicals such as H+ or H3O+ . These free radicals can interact with various biomolecules, leading to biochemical reactions .

Cellular Effects

This compound has several effects on cells. It can cause dentin sensitivity and/or gingival irritation due to the unstable and reactive H+ free radicals and low pH from prolonged use . It may also alter enamel surface morphology via enamel mineral loss and surface roughening . In addition, this compound can affect cell viability and adherence .

Molecular Mechanism

The molecular mechanism of this compound involves the release of hydrogen peroxide and free radicals upon contact with water or outer surfaces of ear and tooth . Hydrogen peroxide exerts cerumenolytic, enamel-bleaching, and antiseptic actions . The free radicals released can interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows temporal effects. It has an oxidizing power that is released in the first 2 hours . Over time, it can lead to increased cell death and a dose-dependent release of cytokines .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, it’s known that hydrogen peroxide, a component of this compound, can be toxic at high doses . For instance, the oral LD50 in rats for hydrogen peroxide ranges between 600 -1617 mg/kg body weight .

Metabolic Pathways

This compound is involved in the oxidation-reduction metabolic pathway . It breaks down into hydrogen peroxide and urea upon contact with water . Hydrogen peroxide then participates in various biochemical reactions .

Transport and Distribution

This compound is a water-soluble compound , which allows it to be easily transported and distributed within cells and tissues. Specific transporters or binding proteins for this compound have not been identified.

Subcellular Localization

Given its water-solubility and its breakdown into hydrogen peroxide upon contact with water , it is likely that this compound can diffuse across cell membranes and be present in various subcellular compartments.

Preparation Methods

Synthetic Routes:: Carbamide peroxide can be synthesized by combining hydrogen peroxide with urea. The reaction proceeds as follows:

H₂O₂ + (NH₂)₂CO → CH₆N₂O₃ + H₂O\text{H₂O₂ + (NH₂)₂CO → CH₆N₂O₃ + H₂O} H₂O₂ + (NH₂)₂CO → CH₆N₂O₃ + H₂O

Industrial Production:: this compound is commonly produced for dental and cosmetic applications. It is available in various concentrations for at-home teeth whitening kits and professional in-office treatments.

Chemical Reactions Analysis

Types of Reactions:: Carbamide peroxide, like hydrogen peroxide, is an oxidizing agent. It effectively removes stains by breaking down their chemical composition. Common reactions include oxidation and reduction processes.

Reagents and Conditions:: this compound undergoes slow decomposition, releasing 50% of its whitening effects within the first 2 hours of application and the remainder over the next 6 hours. This gradual release makes it suitable for professional tooth whitening procedures.

Comparison with Similar Compounds

Carbamide peroxide shares similarities with hydrogen peroxide, but its slower release and unique composition set it apart. Other similar compounds include hydrogen peroxide, sodium percarbonate, and sodium perborate.

Properties

IUPAC Name

hydrogen peroxide;urea
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InChI

InChI=1S/CH4N2O.H2O2/c2-1(3)4;1-2/h(H4,2,3,4);1-2H
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InChI Key

AQLJVWUFPCUVLO-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)N.OO
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Molecular Formula

CH4N2O.H2O2, CH6N2O3
Record name UREA HYDROGEN PEROXIDE
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DSSTOX Substance ID

DTXSID9024726
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Molecular Weight

94.07 g/mol
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Physical Description

Urea hydrogen peroxide appears as a solid or paste-like semisolid. Used to make plastics., White solid; [Merck Index] Solid or paste-like semisolid; [CAMEO] Odorless; [CHRIS] White tablet; [Sigma-Aldrich MSDS]
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
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Density

0.8 at 68 °F (USCG, 1999) - Less dense than water; will float
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Mechanism of Action

Carbamide peroxide release hydrogen peroxide upon contact with teeth, which is a strong oxidizing and bleaching agent. It also release free radicals such as H+ or H3O+. Hydrogen peroxide also acts as an antiseptic, especially in sites with relative anaerobiosis. Following otic administration, carbamide peroxide complex releases hydrogen peroxide that breaks up the hardened wax. The hydrogen peroxide component, which further breaks down into water, is also a cerumenolytic that hydrates the desquamated sheets of corneocytes, which are the major constituent of cerumen plugs. The glycerol and urea facilitates softening of the cerumen, either with or without syringing. Both hydrogen peroxide and urea mildly induce keratolysis with disintegration of the ear wax to help reduce the keratin-load in the ear debris and allow other active components to reach the skin under the debris.
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CAS No.

124-43-6, 14479-85-7
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Melting Point

167 to 185 °F (decomposes) (NTP, 1992), 75-85
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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